

2-Iodoethanol structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

[Get Quote](#)

An In-depth Technical Guide to **2-Iodoethanol**

Introduction

2-Iodoethanol, also known as ethylene iodohydrin, is a bifunctional organic molecule with the chemical formula C_2H_5IO .^{[1][2]} It features a reactive hydroxyl group and a labile iodine atom, making it a versatile and indispensable intermediate in various fields of chemical science.^[3] Its unique structural characteristics allow for a wide range of chemical transformations, positioning it as a key building block in organic synthesis, polymer chemistry, and material science.^[3] This guide provides a comprehensive overview of **2-iodoethanol**, detailing its properties, synthesis, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Iodoethanol is a clear, colorless to yellow-brown liquid that is soluble in water.^{[1][4]} It is also characterized as being light-sensitive.^[4] Key quantitative properties are summarized in the table below.

Property	Value	Reference
Identifiers		
CAS Number	624-76-0	[1] [4] [5]
EC Number	210-861-6	
Beilstein Registry Number	1098258	
PubChem CID	12225	[1]
Molecular Properties		
Molecular Formula	C ₂ H ₅ IO	[2] [5] [6]
Molecular Weight	171.96 g/mol	[4] [5]
Canonical SMILES	C(Cl)O	[5] [7]
InChI Key	QSECPQCFCWVBKM- UHFFFAOYSA-N	[7]
Physical Properties		
Appearance	Clear colorless to yellow-brown liquid	[1] [4] [8]
Density	2.205 g/mL at 25 °C	[4]
Boiling Point	85 °C at 25 mmHg (33 hPa)	[4] [9]
Melting Point	169 °C	[5]
Flash Point	150 °F (65.6 °C)	[4] [5]
Refractive Index	n _{20/D} 1.572	[4]
Water Solubility	Soluble	[4] [10]

Synthesis of 2-Iodoethanol

2-Iodoethanol is commonly synthesized via a halogen exchange reaction, typically from a less reactive 2-haloethanol precursor like 2-chloroethanol or 2-bromoethanol. The Finkelstein reaction is a prominent method for this transformation.

Experimental Protocol: Synthesis from 2-Chloroethanol

This protocol describes the synthesis of **2-iodoethanol** from 2-chloroethanol and sodium iodide in an acetone solvent system.[\[1\]](#)

Materials:

- 2-Chloroethanol
- Anhydrous sodium iodide
- Acetone
- Nitrogen gas (for inert atmosphere)

Equipment:

- Round-bottom flask equipped with a reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- A mixture of acetone and anhydrous sodium iodide is added to the round-bottom flask and heated to reflux on a water bath with stirring.[\[1\]](#)
- 2-Chloroethanol is slowly added to the refluxing mixture.[\[1\]](#)
- After the addition is complete, the reaction mixture is maintained at reflux for an additional 12 hours.[\[1\]](#)

- The mixture is then cooled, and the precipitated sodium chloride crystals are removed by filtration.[1]
- Additional sodium iodide is added to the filtrate, and the mixture is returned to reflux for another 4 hours to drive the reaction to completion.[1]
- After cooling and a second filtration to remove salts, the acetone is recovered from the filtrate using a rotary evaporator.[1]
- The remaining residue is distilled under reduced pressure (e.g., 3.33 kPa) under a nitrogen atmosphere.[1]
- The fraction collected at 85-88 °C is the final product, **2-iodoethanol**.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-iodoethanol** from 2-Chloroethanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-iodoethanol**. Data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are available.[7][11][12][13]

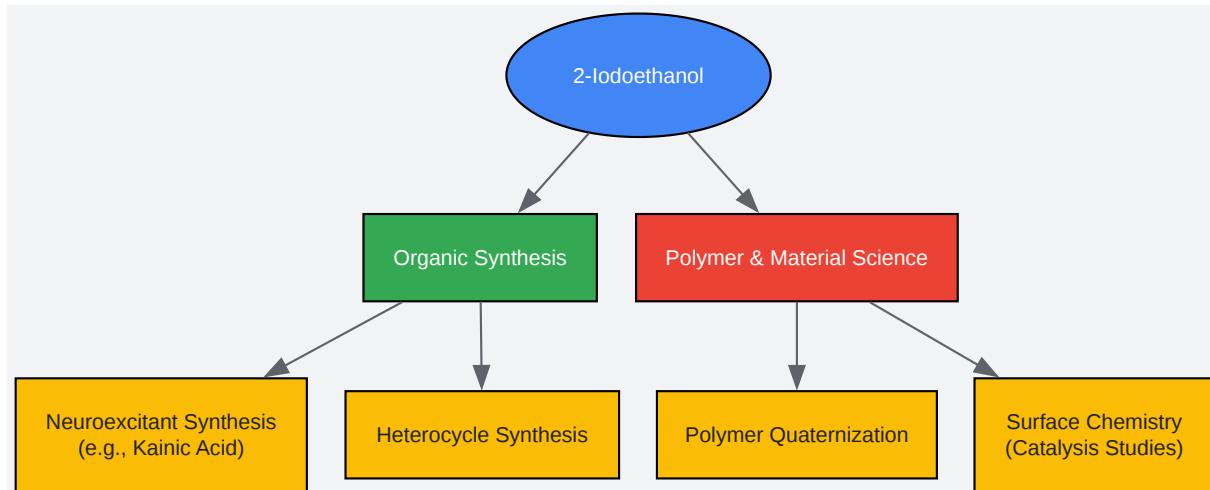
Spectroscopy Type	Key Information
¹ H NMR	Spectra available, typically showing two triplets corresponding to the two methylene groups (-CH ₂ I and -CH ₂ OH).[13]
¹³ C NMR	Spectra available for carbon skeleton analysis. [7]
IR Spectroscopy	Spectra show characteristic peaks for O-H and C-I bond stretching.[7]
Mass Spectrometry (GC-MS)	The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. [12][14]

Applications in Research and Development

The dual functionality of **2-iodoethanol** makes it a valuable reagent in multiple domains, from the synthesis of complex organic molecules to the functionalization of materials.[3]

Organic Synthesis

2-Iodoethanol serves as a key precursor in the synthesis of various organic compounds.[1] Its ability to act as a nucleophile via the hydroxyl group and undergo substitution at the carbon bearing the iodine atom is central to its utility.[1]


- Synthesis of Neuroexcitants: It is notably used in the preparation of neuroexcitants and kainoid amino acids, such as α -kainic acid, α -isokainic acid, and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid.[6][10]

Polymer and Material Science

In material science, **2-iodoethanol** is employed for surface modification and polymer functionalization.[3]

- Polymer Quaternization: It is used to quaternize polymers, which can permanently alter material properties, for instance, by enhancing dye adsorption capabilities.[3]

- Surface Chemistry: Studies have explored the adsorption and reaction of **2-iodoethanol** on metal surfaces like silver, where it serves as a precursor for reactive surface species and helps in understanding catalytic mechanisms, such as ethylene epoxidation.[15]

[Click to download full resolution via product page](#)

Caption: Key application areas of **2-Iodoethanol**.

Safety and Handling

2-Iodoethanol is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as fatal if swallowed and may cause genetic defects.[7][16][17]

Safety Aspect	Information
GHS Hazard Statements	H227: Combustible liquid.[9][18] H300: Fatal if swallowed.[7][9][16] H310: Fatal in contact with skin.[16][18] H341: Suspected of causing genetic defects.[7][16]
GHS Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[16][18] P262: Do not get in eyes, on skin, or on clothing.[16][18] P270: Do not eat, drink or smoke when using this product.[16][18] P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[16][17] P405: Store locked up.[16] P501: Dispose of contents/container to an approved waste disposal plant.[18]
Storage	Store in a cool, dry, and well-ventilated place at 2-8°C.[5] Keep container tightly closed.[16] It is light-sensitive and should be handled and stored under an inert gas.[9][16] It is often stabilized with copper.[5]
Incompatibilities	Incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1][19]
First Aid	If swallowed: Do NOT induce vomiting. Immediately call a physician or poison control center.[16][19] If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[16] Skin contact: Wash off with soap and plenty of water. Take victim immediately to hospital.[16] Eye contact: Flush eyes with water as a precaution.[16]

Conclusion

2-Iodoethanol is a fundamentally important chemical reagent with a well-established role in synthetic chemistry and emerging applications in material science. Its bifunctional nature provides a platform for constructing complex molecular architectures and functionalizing a variety of substrates. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Iodoethanol - stabilised with copper | 624-76-0 | FI34596 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. Iodoethanol | C2H5IO | CID 12225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Iodoethanol, 99%, stabilized 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-Iodoethanol | 624-76-0 [chemicalbook.com]
- 11. 2-Iodoethanol(624-76-0) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Ethanol, 2-iodo- [webbook.nist.gov]
- 15. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 16. chemicalbook.com [chemicalbook.com]
- 17. 2-Iodoethanol, 99%, stabilized | Fisher Scientific [fishersci.ca]
- 18. 2-Iodoethanol | 624-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Iodoethanol structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213209#2-iodoethanol-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com